Boc-aminoxy-PEG4-acid
Overview
Description
“Boc-aminoxy-PEG4-acid” is a PEG-based PROTAC linker . PROTACs (PROteolysis TArgeting Chimeras) are a class of molecules that can degrade target proteins by exploiting the intracellular ubiquitin-proteasome system . This compound can be used in the synthesis of PROTACs .
Synthesis Analysis
The synthesis of “Boc-aminoxy-PEG4-acid” involves the use of this compound as a linker in the formation of PROTACs . PROTACs are synthesized by connecting two different ligands with a linker; one ligand is for an E3 ubiquitin ligase and the other is for the target protein .
Molecular Structure Analysis
The molecular formula of “Boc-aminoxy-PEG4-acid” is C16H31NO9 . Its molecular weight is 381.42 .
Chemical Reactions Analysis
“Boc-aminoxy-PEG4-acid” is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Physical And Chemical Properties Analysis
“Boc-aminoxy-PEG4-acid” is a liquid that is colorless to light yellow . It has a molecular weight of 381.42 and a molecular formula of C16H31NO9 .
Mechanism of Action
Safety and Hazards
Future Directions
The use of “Boc-aminoxy-PEG4-acid” and similar compounds in the synthesis of PROTACs represents an emerging and promising approach for the development of targeted therapy drugs . As research progresses, it is expected that new applications and improvements in the synthesis and use of these compounds will be discovered.
properties
IUPAC Name |
3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO9/c1-16(2,3)26-15(20)17-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-14(18)19/h4-13H2,1-3H3,(H,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEZFNFAJFPHST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801143758 | |
Record name | 3,6,9,12,15-Pentaoxa-2-azaoctadecanedioic acid, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801143758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-aminoxy-PEG4-acid | |
CAS RN |
2062663-68-5 | |
Record name | 3,6,9,12,15-Pentaoxa-2-azaoctadecanedioic acid, 1-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2062663-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,12,15-Pentaoxa-2-azaoctadecanedioic acid, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801143758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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